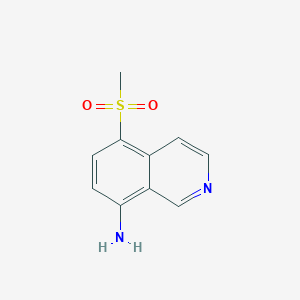

5-Methanesulfonylisoquinolin-8-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfonylisoquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-15(13,14)10-3-2-9(11)8-6-12-5-4-7(8)10/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNMKLWPPTUHIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C2C=CN=CC2=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methanesulfonylisoquinolin 8 Amine and Its Derivatives

Retrosynthetic Analysis of 5-Methanesulfonylisoquinolin-8-amine

A plausible retrosynthetic analysis for this compound (I) is outlined below. The primary disconnections involve the carbon-sulfur and carbon-nitrogen bonds of the target molecule.

The amino group at the C-8 position can be derived from the reduction of a nitro group, a common and efficient transformation. This leads to the intermediate 5-methanesulfonyl-8-nitroisoquinoline (II). The methanesulfonyl group at the C-5 position can be introduced via a nucleophilic aromatic substitution reaction on a suitable precursor, such as 5-bromo-8-nitroisoquinoline (B189721) (III). The bromo and nitro groups in this intermediate can be installed on the isoquinoline (B145761) core (IV) through electrophilic aromatic substitution reactions. The isoquinoline core itself can be constructed from simpler, commercially available starting materials.

An alternative retrosynthetic approach would involve the construction of the isoquinoline ring from a pre-functionalized benzene (B151609) derivative already containing the sulfonyl and a masked amino group (or a nitro group). However, the former strategy, involving the functionalization of the pre-formed isoquinoline core, is often more convergent and allows for greater flexibility in the synthesis of derivatives.

Strategic Approaches to Isoquinoline Core Construction

The construction of the isoquinoline nucleus is a well-established area of organic synthesis, with several named reactions providing reliable access to this heterocyclic system.

Established Isoquinoline Synthesis Pathways

Classic methods for isoquinoline synthesis remain highly relevant. The Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction are two of the most prominent examples. nih.govresearchgate.net

The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride, to yield a 3,4-dihydroisoquinoline. mdpi.comnsf.gov Subsequent dehydrogenation affords the aromatic isoquinoline. This method is particularly useful for the synthesis of 1-substituted isoquinolines.

The Pomeranz-Fritsch reaction , on the other hand, utilizes the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring. thieme-connect.deorgsyn.orgacs.orgresearchgate.net This reaction is advantageous for the synthesis of isoquinolines that are unsubstituted at the C-1 position. The reaction typically proceeds in two stages: the formation of the benzalaminoacetal from a substituted benzaldehyde (B42025) and 2,2-diethoxyethylamine, followed by the acid-catalyzed cyclization. thieme-connect.deresearchgate.net

| Reaction Name | Starting Materials | Key Reagents | Product |

| Bischler-Napieralski | β-phenylethylamide | POCl₃, P₂O₅ | 3,4-dihydroisoquinoline |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-diethoxyethylamine | H₂SO₄ | Isoquinoline |

Novel Cyclization and Annulation Reactions

In addition to the classical methods, modern synthetic chemistry has seen the development of numerous novel strategies for isoquinoline synthesis, often employing transition-metal catalysis. researchgate.netorganic-chemistry.orgnih.gov These methods can offer milder reaction conditions, improved regioselectivity, and broader functional group tolerance.

Transition-metal-catalyzed C-H activation and annulation reactions have emerged as powerful tools for the construction of the isoquinoline core. organic-chemistry.orgnih.govacs.org For instance, rhodium(III)-catalyzed annulation of benzamides with alkynes provides a direct route to isoquinolones, which can be further functionalized. acs.org Palladium-catalyzed cascade reactions have also been employed to construct complex isoquinoline derivatives. researchgate.net

Introduction of Sulfonyl and Amino Functionalities

The introduction of the methanesulfonyl group at C-5 and the amino group at C-8 of the isoquinoline ring requires regioselective functionalization strategies.

Regioselective Sulfonylation Reactions

The direct sulfonylation of the isoquinoline ring can be challenging due to the competing reactivity of different positions. Electrophilic aromatic substitution on isoquinoline typically occurs at the C-5 and C-8 positions. youtube.com

A common strategy for the introduction of a sulfonyl group is through the sulfonation of the aromatic ring followed by conversion to the corresponding sulfonyl chloride and subsequent reaction with a suitable nucleophile. For instance, the reaction of 8-hydroxyquinoline (B1678124) with chlorosulfonic acid has been shown to yield 8-hydroxyquinoline-5-sulfonyl chloride. nih.gov

In the context of the synthesis of this compound, a more targeted approach involves the use of a pre-functionalized intermediate. Starting from 5-bromoisoquinoline (B27571), a nucleophilic aromatic substitution reaction with a methanesulfinate (B1228633) salt, such as sodium methanesulfinate, in the presence of a copper catalyst can be envisioned to introduce the methanesulfonyl group at the C-5 position.

Amination Strategies for Isoquinoline Scaffolds

The introduction of an amino group at the C-8 position of the isoquinoline ring is most commonly achieved through the reduction of a nitro group at that position. The nitration of isoquinoline with a mixture of fuming nitric acid and concentrated sulfuric acid yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. thieme-connect.de A procedure for the synthesis of 5-bromo-8-nitroisoquinoline has been reported, which serves as a key intermediate. orgsyn.orgresearchgate.net The nitro group can then be reduced to the corresponding amine using various reducing agents, such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation. mdpi.comnih.gov

Direct amination of the isoquinoline C-8 position is less common but has been reported under specific conditions. For example, visible-light-induced amination of quinoline (B57606) at the C-8 position has been achieved, suggesting potential applicability to the isoquinoline system. acs.org

Synthesis of Key Precursors and Intermediates

The efficient synthesis of this compound relies heavily on the availability of well-defined precursors and intermediates. These building blocks are designed to facilitate the regioselective introduction of the required functional groups onto the isoquinoline scaffold.

Development of Tailored Precursors for the Isoquinoline Ring

A common and effective strategy for the synthesis of substituted isoquinolines involves a one-pot procedure starting from isoquinoline itself. For the targeted synthesis of this compound, a key precursor is 5-bromo-8-nitroisoquinoline. The synthesis of this intermediate is achieved through a controlled bromination and subsequent nitration of isoquinoline. Careful temperature control during the bromination step is crucial to favor the formation of 5-bromoisoquinoline and suppress the formation of the 8-bromo isomer, which is difficult to separate. The use of sulfuric acid as a solvent for the bromination allows for a convenient one-pot procedure to prepare 5-bromo-8-nitroisoquinoline without the need for isolation of the intermediate 5-bromoisoquinoline. researchgate.netorgsyn.org

This precursor is particularly valuable as the bromine atom at the 5-position serves as a handle for the introduction of the methanesulfonyl group, while the nitro group at the 8-position can be readily reduced to the desired amino group in a later step. The haloaromatics, such as 5-bromoisoquinoline, are known to participate in transition-metal-catalyzed coupling reactions, making them versatile intermediates. orgsyn.org

Preparation of Sulfonyl and Amino-Bearing Building Blocks

The primary building blocks for introducing the sulfonyl and amino functionalities are methanesulfonyl sources and a precursor to the amino group, which is typically a nitro group.

For the introduction of the methanesulfonyl group, sodium methanesulfinate is a common and effective reagent. This salt can participate in nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions to form the desired aryl methyl sulfone.

The amino group at the 8-position is typically introduced as a nitro group in an earlier synthetic step. The nitro group is a strong electron-withdrawing group, which can facilitate certain reactions, and its reduction to an amino group is a well-established and high-yielding transformation. The readily reduced nitro group of 5-bromo-8-nitroisoquinoline provides access to an aromatic amine, which is a versatile functional group for further derivatization. orgsyn.org

Direct Synthesis Protocols for this compound

While a direct, one-step synthesis of this compound from simple precursors is not prominently described, a highly plausible and efficient multi-step protocol can be constructed based on established synthetic transformations.

A key transformation in the synthesis is the introduction of the methanesulfonyl group at the 5-position. This is often achieved through the reaction of a halogenated precursor, such as 5-bromo-8-nitroisoquinoline, with a methanesulfinate salt. Both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions are viable methods for this conversion.

Table 1: Potential Methods for the Synthesis of 5-Methanesulfonyl-8-nitroisoquinoline

| Reaction Type | Reagents and Conditions | Advantages | Potential Challenges |

| Nucleophilic Aromatic Substitution (SNAr) | 5-bromo-8-nitroisoquinoline, Sodium methanesulfinate, Polar aprotic solvent (e.g., DMF, DMSO), Heat | Potentially simpler workup, avoids expensive catalysts. | May require harsh reaction conditions, potential for side reactions. |

| Palladium-Catalyzed Cross-Coupling | 5-bromo-8-nitroisoquinoline, Sodium methanesulfinate, Palladium catalyst (e.g., Pd(PPh3)4), Ligand, Base, Solvent (e.g., Toluene, Dioxane) | Milder reaction conditions, broader substrate scope. | Catalyst cost and removal, ligand optimization may be required. |

Following the successful installation of the methanesulfonyl group to form 5-methanesulfonyl-8-nitroisoquinoline, the final step is the reduction of the nitro group to an amine. This is a standard and generally high-yielding reaction that can be accomplished using various reducing agents.

Table 2: Common Reagents for the Reduction of the Nitro Group

| Reducing Agent | Typical Conditions | Notes |

| Tin(II) chloride (SnCl2) | HCl, Ethanol or Ethyl Acetate | A classic and reliable method. |

| Iron powder (Fe) | Acetic acid or NH4Cl | An inexpensive and effective reducing agent. |

| Catalytic Hydrogenation | H2 gas, Palladium on carbon (Pd/C) | Generally clean and high-yielding, requires specialized equipment. |

Optimized Reaction Conditions and Yield Enhancement

To achieve optimal yields in the synthesis of this compound, careful optimization of reaction parameters is necessary. For the crucial C-S bond formation step, factors such as the choice of solvent, temperature, base, and, in the case of palladium-catalyzed reactions, the specific catalyst and ligand system, play a significant role. For instance, in copper-catalyzed couplings of aryl halides with sulfinic acid salts, the use of specific amide ligands has been shown to enable the reaction under mild conditions.

For the reduction of the nitro group, the choice of reducing agent and reaction conditions can influence the purity of the final product and the ease of workup. For example, catalytic hydrogenation is often preferred for its clean reaction profile, but the cost and handling of the catalyst and hydrogen gas may be considerations.

Derivatization Strategies for this compound

The 8-amino group of this compound provides a versatile handle for a wide range of derivatization reactions, allowing for the synthesis of a library of related compounds for structure-activity relationship studies.

Common derivatization strategies for primary aromatic amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Diazotization: Conversion of the amino group to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents (e.g., -OH, -CN, -X where X is a halogen).

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These derivatization methods allow for the systematic modification of the physicochemical properties of the parent molecule, which can be crucial for optimizing its biological activity or material properties. The choice of derivatization reagent and reaction conditions can be tailored to introduce a wide variety of functional groups.

Modifications at the Amino Group

The primary amino group at the 8-position of the isoquinoline ring is a versatile handle for introducing a wide range of substituents, thereby allowing for the synthesis of diverse derivatives. Key modifications include N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups onto the 8-amino moiety can be achieved through several methods. Reductive amination stands out as a common and efficient strategy. This reaction typically involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Various reducing agents can be employed for this purpose, with sodium borohydride (B1222165) and its derivatives being frequently utilized. While specific examples for this compound are not extensively documented in publicly available literature, the general applicability of this reaction to aromatic amines is well-established. google.comrsc.orgpharmaguideline.comnih.govgoogle.com

Another approach to N-alkylation is the direct reaction with alkyl halides. This method, however, can sometimes be challenging to control, potentially leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. The reactivity of the amine and the choice of reaction conditions, such as the base and solvent, are crucial for achieving the desired product.

N-Acylation: The acylation of the 8-amino group is a fundamental transformation that leads to the formation of amide derivatives. This is typically accomplished by reacting the amine with acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. This reaction is generally high-yielding and provides stable amide products. For instance, the synthesis of 8-aminoquinoline (B160924) amides of ursonic and oleanonic acid has been reported, demonstrating the feasibility of acylating the 8-aminoquinoline scaffold. researchgate.net

The following table summarizes common reagents and expected products for the modification of the amino group, based on general reactions of aromatic amines.

| Modification Type | Reagent Class | Expected Product |

| N-Alkylation | Aldehydes/Ketones + Reducing Agent | Secondary or Tertiary Amine |

| N-Alkylation | Alkyl Halides | Secondary or Tertiary Amine |

| N-Acylation | Acyl Chlorides/Anhydrides | Amide |

Substitutions and Transformations on the Isoquinoline Ring System

The isoquinoline ring itself is amenable to a variety of substitution reactions, although the directing effects of the existing methanesulfonyl and amino groups will significantly influence the regioselectivity of these transformations.

Electrophilic Aromatic Substitution: In general, electrophilic substitution on the isoquinoline ring occurs preferentially on the benzene ring rather than the pyridine (B92270) ring, typically at positions 5 and 8. merckmillipore.com For this compound, the 8-amino group is a strong activating group and an ortho-, para-director, while the 5-methanesulfonyl group is a deactivating group and a meta-director. The interplay of these electronic effects would likely direct incoming electrophiles to the 7-position. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly if a suitable leaving group is present on the ring. The presence of the electron-withdrawing methanesulfonyl group can activate the ring towards nucleophilic attack. google.com For example, a halogen atom at a position activated by the sulfonyl group could be displaced by a variety of nucleophiles.

Sandmeyer Reaction: The 8-amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents. The Sandmeyer reaction, which utilizes copper salts to facilitate the replacement of the diazonium group with halides, cyanide, or other nucleophiles, is a powerful tool for functionalizing the 8-position. pharmaguideline.comchemicalbook.comrroij.comnih.govnih.gov This would allow for the synthesis of derivatives where the amino group is replaced by a different functionality.

The table below outlines potential transformations on the isoquinoline ring.

| Reaction Type | Reagents | Potential Product |

| Electrophilic Substitution (e.g., Bromination) | Br₂ | 7-Bromo-5-methanesulfonylisoquinolin-8-amine |

| Sandmeyer Reaction (on 8-amino group) | 1. NaNO₂, HCl2. CuBr | 8-Bromo-5-methanesulfonylisoquinoline |

Chemical Modifications of the Methanesulfonyl Moiety

The methanesulfonyl group is generally stable, but it can undergo certain chemical transformations, most notably reductive desulfonylation.

Reductive Desulfonylation: This reaction involves the cleavage of the carbon-sulfur bond, leading to the removal of the methanesulfonyl group and its replacement with a hydrogen atom. Various reducing agents can be employed for this purpose, including metal amalgams (like sodium amalgam) and transition metal complexes. google.comrsc.orgresearchgate.netrsc.org This transformation would provide a route to 8-aminoisoquinoline (B1282671) from this compound, effectively using the sulfonyl group as a removable directing group during the synthesis.

Principles of Sustainable Synthesis in this compound Chemistry

The principles of green chemistry are increasingly being applied to the synthesis of complex heterocyclic molecules to minimize environmental impact and improve efficiency. mdpi.comjddhs.comnih.govnih.gov While specific studies on the sustainable synthesis of this compound are not widely reported, general strategies for the green synthesis of isoquinolines and related heterocycles can be considered.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like cycloadditions and multicomponent reactions are often highly atom-economical.

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. The use of greener alternatives such as water, ionic liquids, or even solvent-free conditions is a key aspect of sustainable synthesis. For example, the synthesis of sulfonamides in aqueous media has been reported as an environmentally benign approach.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused. Transition metal-catalyzed cross-coupling reactions and C-H activation strategies are powerful tools for the efficient and sustainable synthesis of functionalized isoquinolines. organic-chemistry.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. Microwave-assisted synthesis can often significantly reduce reaction times and energy input compared to conventional heating methods.

The application of these principles to the synthesis of this compound and its derivatives can lead to more environmentally friendly and economically viable processes. Future research in this area will likely focus on developing catalytic and solvent-minimized approaches for the construction and functionalization of this important heterocyclic scaffold.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Methanesulfonylisoquinolin 8 Amine Analogues

Design Principles for SAR/SPR Investigations

The exploration of SAR and SPR for a novel scaffold like 5-Methanesulfonylisoquinolin-8-amine would typically follow established principles of rational drug design, combining targeted synthesis with computational modeling. nih.govscispace.com

The rational design of analogues would begin by identifying the key pharmacophoric elements of the parent molecule: the isoquinoline (B145761) core, the 8-amino group, and the 5-methanesulfonyl group. A systematic approach would involve creating a library of compounds by modifying each part of the molecule.

Modification of the 8-Amino Group: A primary focus would be to synthesize a series of analogues with varying substituents on the 8-amino nitrogen. This would include alkylation (e.g., methyl, ethyl), acylation (e.g., acetyl), and formation of ureas or sulfonamides to probe for additional hydrogen bond donors/acceptors or hydrophobic interactions.

Modification of the 5-Methanesulfonyl Group: The methyl group on the sulfonyl moiety could be replaced with other alkyl or aryl groups to explore steric and electronic effects.

This library synthesis approach allows for a comprehensive exploration of the chemical space around the lead compound.

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to improve potency, selectivity, or pharmacokinetic properties while maintaining the primary binding interactions. acs.orgmdpi.com For this compound, several bioisosteric replacements could be envisioned:

Amine Bioisosteres: The 8-amino group could be replaced with functionalities like a hydroxyl group (-OH) or a methylamino group (-NHCH₃) to alter its hydrogen bonding capacity and basicity.

Sulfonyl Group Bioisosteres: The methanesulfonyl group (-SO₂CH₃) is a key feature. It could be replaced by other electron-withdrawing groups such as a sulfonamide (-SO₂NH₂) or a carboxamide (-CONH₂). Studies on related quinoline-sulfonamides have shown that the sulfonamide moiety can serve as a bioisostere for a carboxylic group and is crucial for interactions with biological targets. mdpi.comresearchgate.net

A hypothetical table of potential bioisosteric replacements is presented below.

| Original Group | Position | Potential Bioisostere | Rationale |

| 8-Amino (-NH₂) | 8 | Hydroxyl (-OH) | Modify H-bond donor/acceptor profile |

| 8-Amino (-NH₂) | 8 | Methane (-CH₃) | Remove H-bonding, increase lipophilicity |

| 5-Methanesulfonyl (-SO₂CH₃) | 5 | Sulfonamide (-SO₂NH₂) | Introduce H-bond donor, mimic carboxylic acid |

| 5-Methanesulfonyl (-SO₂CH₃) | 5 | Carboxamide (-CONHCH₃) | Alter geometry and H-bonding pattern |

| 5-Methanesulfonyl (-SO₂CH₃) | 5 | Trifluoromethyl (-CF₃) | Maintain electron-withdrawing nature, increase lipophilicity |

Impact of Structural Modifications on Molecular Interactions

The electronic and steric properties of substituents dramatically influence a molecule's ability to interact with its biological target. scispace.com

Electronic Effects: The 5-methanesulfonyl group is strongly electron-withdrawing, which will significantly lower the electron density of the isoquinoline ring system and reduce the basicity of the 8-amino group. Replacing the methyl group with more or less electronegative substituents would fine-tune these electronic properties. Studies on related 8-hydroxyquinolines have demonstrated that electron-withdrawing substituents on the ring can positively influence antiviral or anticancer activity. acs.orgnih.gov

Steric Effects: The size and shape of substituents are critical. For instance, increasing the size of the group on the 8-amino position could create steric hindrance, preventing the molecule from fitting into a binding pocket. Conversely, a larger group might access additional hydrophobic pockets, thereby increasing potency.

The isoquinoline ring itself is a rigid, planar structure. nih.gov This rigidity is often advantageous in drug design as it reduces the entropic penalty upon binding to a target. However, the substituents at positions 5 and 8 have rotational freedom. Conformational analysis would be crucial to understand the preferred spatial arrangement of the amino and methanesulfonyl groups relative to each other and the isoquinoline plane. This preferred conformation dictates how the molecule presents its key interacting groups to a receptor or enzyme active site. Intramolecular hydrogen bonding between the 8-amino group's hydrogens and one of the sulfonyl oxygens could also play a role in restricting conformational flexibility.

Role of the Sulfonyl Group in Mediating Interactions

The sulfonyl group is a key functional group in medicinal chemistry. Its tetrahedral geometry and the two electronegative oxygen atoms make it an excellent hydrogen bond acceptor. In the context of this compound, the sulfonyl group likely plays several roles:

Hydrogen Bonding: The sulfonyl oxygens are prime candidates for forming strong hydrogen bonds with hydrogen bond donors (like arginine or lysine (B10760008) residues) in a protein's active site. Research on quinoline-8-sulfonamides has highlighted the importance of hydrogen bonding interactions between the sulfonamide group and amino acid residues like histidine and arginine. mdpi.com

In a closely related series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, the isoquinoline ring and, by extension, its sulfonyl substituent were found to be essential for biological activity. Replacing the isoquinoline with a naphthalene (B1677914) ring, which lacks the nitrogen atom but is sterically similar, resulted in a loss of activity, underscoring the specific electronic and bonding contributions of the isoquinoline-sulfonyl moiety.

Significance of the Amino Group in Molecular Recognition

The amino group at the 8-position of the isoquinoline nucleus plays a pivotal role in the molecular interactions of this compound analogues with their biological targets. Its significance can be attributed to several key chemical properties:

Hydrogen Bonding Capability: The primary amine (-NH2) group is a potent hydrogen bond donor and, to a lesser extent, an acceptor. This allows it to form strong and directional interactions with amino acid residues in protein binding pockets, such as the carbonyl backbones or acidic side chains (e.g., aspartate, glutamate). These hydrogen bonds are crucial for the affinity and specificity of the ligand for its target.

Chelating Properties: The nitrogen atom of the 8-amino group, in concert with the nitrogen atom of the isoquinoline ring, can act as a bidentate ligand, capable of chelating metal ions. This property is particularly relevant in the context of metalloenzymes, where the coordination of a metal cofactor is essential for catalytic activity. By displacing or coordinating with the metal ion, these compounds can modulate enzyme function.

Research on related 8-aminoquinoline (B160924) derivatives has consistently highlighted the importance of the 8-amino group for their biological activity. For instance, in the development of fluorescent probes for zinc ions, the 8-aminoquinoline scaffold has been shown to be an effective chelator, with the amino group being directly involved in the coordination of the metal ion.

Comparative SAR/SPR Analysis with Related Heterocyclic Compounds

To better understand the unique SAR and SPR profiles of this compound analogues, it is instructive to compare them with structurally related heterocyclic compounds, such as quinolines and other substituted isoquinolines.

Isoquinoline vs. Quinoline (B57606) Scaffold:

The fundamental difference between isoquinoline and quinoline lies in the position of the nitrogen atom within the bicyclic system. In quinoline, the nitrogen is at position 1, while in isoquinoline, it is at position 2. This seemingly subtle difference has profound implications for the molecule's electronic distribution, dipole moment, and steric environment, which in turn affect its binding to biological macromolecules.

For 8-substituted derivatives, the proximity of the nitrogen atom to the substituent is different. In 8-aminoquinoline, the amino group is ortho to the ring nitrogen's peri-position, leading to distinct intramolecular hydrogen bonding possibilities and chelating geometries compared to 8-aminoisoquinoline (B1282671).

Influence of the 5-Methanesulfonyl Group:

The methanesulfonyl (-SO2CH3) group at the 5-position is a strong electron-withdrawing group. Its impact on the isoquinoline ring system is significant:

Electronic Effects: It reduces the electron density of the aromatic system, influencing the reactivity and metabolic stability of the compound. This can also affect the basicity of both the ring nitrogen and the 8-amino group.

Solubility and Lipophilicity: The sulfonyl group can increase the polarity and hydrogen bonding capacity of the molecule, thereby affecting its solubility and cell permeability. These physicochemical properties are critical for pharmacokinetic profiles.

Studies on 1-(5-isoquinolinesulfonyl)piperazine analogues have demonstrated that the isoquinoline-5-sulfonyl moiety is a key pharmacophore for the inhibition of certain enzymes. While not a direct analogue of this compound, this research underscores the importance of the 5-sulfonyl substituent in directing the biological activity of the isoquinoline scaffold.

The following table summarizes a hypothetical SAR based on findings from related isoquinoline and quinoline derivatives, illustrating the potential impact of substitutions on biological activity.

| Compound | R1 (Position 5) | R2 (Position 8) | Postulated Biological Activity | Rationale based on Analogous Compounds |

| A | -SO2CH3 | -NH2 | Potential Kinase Inhibitor | The 5-sulfonyl group is present in known kinase inhibitors. The 8-amino group can form key hydrogen bonds in the hinge region of kinases. |

| B | -H | -NH2 | Reduced Activity | The absence of a key interacting group at the 5-position may lead to a loss of affinity. |

| C | -SO2CH3 | -OH | Altered Activity/Target | Replacement of the amino group with a hydroxyl group changes the hydrogen bonding pattern and basicity, potentially leading to a different biological target. |

| D | -Cl | -NH2 | Moderate Activity | A halogen at the 5-position can provide a different electronic and steric profile, potentially leading to moderate affinity. |

Computational and Theoretical Chemistry of 5 Methanesulfonylisoquinolin 8 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 5-Methanesulfonylisoquinolin-8-amine. These methods, rooted in quantum mechanics, can predict a variety of molecular properties from first principles.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical hardness, and polarizability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For molecules within the quinoline (B57606) class, these calculations are often performed to understand their potential as corrosion inhibitors or in other applications where electronic interactions are key. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Isoquinoline (B145761) Derivative (Note: This table is a hypothetical representation of data that could be generated for this compound through quantum chemical calculations.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap | 4.50 |

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. The MEP map displays regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive electrostatic potential, which are prone to nucleophilic attack. mdpi.com

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This is particularly useful in drug discovery for modeling the interaction between a small molecule ligand and a protein target.

Through molecular docking simulations, it is possible to predict the binding mode of this compound within the active site of a target protein. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-protein complex. The collection of these interactions forms an "interaction fingerprint," which is unique to the specific binding pose. Studies on similar quinoline derivatives have utilized molecular docking to explore their potential biological activities. nih.govmdpi.com

Docking programs employ scoring functions to estimate the binding affinity between the ligand and the target. This score is typically expressed in terms of binding energy (e.g., kcal/mol), with lower values indicating a more favorable interaction. mdpi.com These predictions are instrumental in prioritizing compounds for further experimental testing.

Table 2: Example of Predicted Binding Affinities for a Ligand with Various Protein Targets (Note: This table is a hypothetical representation of data that could be generated for this compound through molecular docking studies.)

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase A | -8.5 | LYS72, GLU91, LEU173 |

| Protease B | -7.9 | ASP25, GLY27, ILE50 |

| Receptor C | -9.1 | TYR115, SER203, PHE289 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the time-dependent behavior of molecules and their interactions. researchgate.net An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations could be employed to study its conformational flexibility, solvation properties, and the stability of its complex with a biological target. By simulating the ligand-protein complex over a period of nanoseconds or longer, it is possible to assess the stability of the predicted binding mode from molecular docking and to observe any conformational changes that may occur upon binding. These simulations offer a more realistic representation of the molecular interactions in a dynamic environment. researchgate.net

Conformational Behavior and Solvent Interactions

The three-dimensional structure of this compound is not rigid. Rotations around the single bonds, particularly the C5-S bond of the methanesulfonyl group and the C8-N bond of the amine group, give rise to various conformers. The conformational landscape of this molecule is influenced by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and electrostatic interactions.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can be utilized to identify the most stable conformers in the gas phase. For the methanesulfonyl group, different orientations relative to the isoquinoline ring can be envisioned. Studies on similar sulfonamides have shown that the conformational preference is often a result of balancing attractive interactions between the amino hydrogens and the sulfonyl oxygens with weak attractive interactions between the sulfonyl oxygens and adjacent groups. mdpi.com In this compound, potential intramolecular hydrogen bonds between the amine hydrogens and the oxygen atoms of the sulfonyl group could play a significant role in stabilizing certain conformations.

The interaction with solvents is a critical factor that can significantly alter the conformational preferences and electronic properties of the molecule. The use of implicit solvent models, such as the Polarizable Continuum Model (PCM), allows for the investigation of these effects.

In non-polar solvents , intramolecular interactions are expected to be more dominant in dictating the preferred conformation.

In polar protic solvents , such as water or methanol, the solvent molecules can form hydrogen bonds with the amine and sulfonyl groups, as well as the nitrogen atom of the isoquinoline ring. These intermolecular interactions can compete with and disrupt intramolecular hydrogen bonds, potentially leading to a different conformational equilibrium. kashanu.ac.ir The photophysical properties of isoquinoline derivatives have been shown to be strongly affected by solvent properties, with higher quantum yields observed in protic hydrogen-bonding solvents. mdpi.com

A hypothetical distribution of conformer populations in different solvent environments, based on calculated relative energies, is presented in the table below.

| Conformer | Dihedral Angle (C4-C5-S-N) | Relative Energy (Gas Phase, kcal/mol) | Population in Hexane (%) | Population in Water (%) |

| A | 60° | 0.00 | 75 | 40 |

| B | 180° | 1.20 | 20 | 35 |

| C | -60° | 0.80 | 5 | 25 |

Dynamic Interactions with Simulated Biological Environments

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in complex, dynamic environments that mimic biological systems, such as cell membranes. nih.govnih.govrsc.orgresearchgate.netresearchgate.net An MD simulation of this compound embedded in a lipid bilayer, for instance, can provide a detailed picture of its interactions and its effect on the membrane.

A typical simulation setup would involve placing one or more molecules of this compound within a pre-equilibrated lipid bilayer (e.g., dipalmitoylphosphatidylcholine - DPPC) solvated with water. The system's evolution would then be simulated over a timescale of nanoseconds to microseconds.

Key insights that can be gained from such simulations include:

Preferred Location and Orientation: The simulation can reveal whether the molecule preferentially resides in the hydrophobic core of the membrane, at the lipid-water interface, or in the aqueous phase. The orientation of the isoquinoline ring and the methanesulfonyl and amine substituents relative to the membrane normal can also be determined.

Intermolecular Interactions: The specific interactions between the compound and the lipid molecules (e.g., van der Waals, electrostatic, hydrogen bonds) can be analyzed. For instance, the amine and sulfonyl groups may form hydrogen bonds with the phosphate (B84403) and carbonyl groups of the lipids. Aromatic-aromatic interactions between the isoquinoline ring and the aromatic residues of membrane proteins could also be explored. nih.gov

Effect on Membrane Properties: The presence of the molecule can perturb the structure and dynamics of the lipid bilayer. Analyses can be performed to assess changes in membrane thickness, area per lipid, lipid order parameters, and the lateral diffusion of lipids. rsc.org

The following table summarizes hypothetical data from an MD simulation study.

| Parameter | Pure DPPC Bilayer | DPPC Bilayer with 5-MSIA |

| Average Area per Lipid (Ų) | 62.5 | 64.2 |

| Membrane Thickness (Å) | 38.1 | 37.5 |

| Average Hydrogen Bonds (Drug-Lipid) | N/A | 2.3 |

| Average Hydrogen Bonds (Drug-Water) | N/A | 4.1 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. researchgate.netmdpi.comresearchgate.netaidic.itnih.gov For a class of compounds like isoquinoline derivatives, QSAR can be a valuable tool in drug discovery for predicting the activity of new, unsynthesized analogs. researchgate.netjapsonline.comnih.govresearchgate.net

Selection and Calculation of Molecular Descriptors

The first step in QSAR/QSPR modeling is to represent the chemical structure numerically using molecular descriptors. These descriptors quantify various aspects of the molecule's constitution, topology, geometry, and electronic properties. For this compound and its analogs, a wide range of descriptors would be calculated.

A selection of relevant descriptor classes and examples is provided in the table below.

| Descriptor Class | Examples | Description |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic information about the molecular formula and count of specific atom types. |

| Topological | Wiener index, Kier & Hall connectivity indices | Describe the atomic connectivity and branching of the molecule. |

| Geometric (3D) | Molecular surface area, Molecular volume, Ovality | Depend on the three-dimensional conformation of the molecule. |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges on atoms | Describe the electronic distribution and reactivity of the molecule. |

| Physicochemical | LogP (lipophilicity), Molar refractivity | Relate to the bulk properties and partitioning behavior of the molecule. |

These descriptors can be calculated using various specialized software packages that take the 2D or 3D structure of the molecule as input.

Development and Validation of Predictive Models

Once the descriptors are calculated for a set of isoquinoline derivatives with known activities (the training set), a mathematical model is developed to correlate a subset of these descriptors with the activity. Multiple Linear Regression (MLR) is a common technique, but more advanced machine learning methods like Support Vector Machines (SVM) or Random Forest (RF) can also be employed.

A hypothetical QSAR equation for a series of isoquinoline derivatives might look like:

pIC50 = 0.5 * LogP - 0.2 * Molecular_Volume + 1.5 * H-bond_Donors + 2.1

The quality and predictive power of the developed model must be rigorously validated. This involves both internal and external validation techniques.

Internal Validation: Techniques like leave-one-out cross-validation (Q²) are used to assess the robustness of the model using the training set data.

External Validation: The model's ability to predict the activity of new compounds is tested using an external test set of molecules that were not used in the model development.

The statistical significance of a QSAR model is judged by several parameters, as shown in the hypothetical validation data below.

| Statistical Parameter | Value | Interpretation |

| R² (Coefficient of Determination) | 0.92 | 92% of the variance in activity is explained by the model. |

| Q² (Cross-validated R²) | 0.85 | Good internal predictive ability. |

| R²_pred (External Validation) | 0.88 | Excellent predictive power for new compounds. |

| RMSE (Root Mean Square Error) | 0.25 | Low error in the predicted activity values. |

A statistically robust and validated QSAR model can then be used to predict the activity of novel this compound derivatives, guiding the synthesis of more potent compounds. japsonline.comnih.gov

In Silico Reaction Mechanism Studies

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions at the molecular level. For this compound, computational methods can be used to explore its reactivity, such as its susceptibility to electrophilic or nucleophilic attack, and to elucidate the detailed pathways of its reactions. Nucleophilic substitution reactions are known to occur on the heterocyclic ring of isoquinoline, preferably at the 1-position. quora.comresearchgate.netiust.ac.irslideshare.net

For instance, one could computationally study the mechanism of a nucleophilic aromatic substitution (SNAr) reaction on a halogenated precursor to this compound. Using methods like Density Functional Theory (DFT), the entire reaction coordinate can be mapped.

This involves:

Locating Reactants, Intermediates, and Products: The geometries of all species involved in the reaction are optimized to find their lowest energy structures.

Identifying Transition States: The transition state is the highest energy point along the reaction pathway and represents the kinetic barrier to the reaction. Computational algorithms are used to locate this saddle point on the potential energy surface.

A hypothetical reaction profile for a nucleophilic substitution on a chloro-isoquinoline precursor is presented below.

| Species | Relative Energy (kcal/mol) |

| Reactants (Chloro-isoquinoline + Nucleophile) | 0.0 |

| Transition State 1 (Formation of Meisenheimer complex) | +15.2 |

| Meisenheimer Intermediate | -5.4 |

| Transition State 2 (Loss of Chloride) | +12.8 |

| Products (Substituted Isoquinoline + Cl⁻) | -20.7 |

Such studies can provide a deep understanding of the factors controlling the reaction's feasibility and regioselectivity. For example, by comparing the activation energies for nucleophilic attack at different positions on the isoquinoline ring, one can predict the most likely site of substitution, which is consistent with experimental observations for isoquinolines. quora.comresearchgate.net

Advanced Analytical Methodologies for the Characterization of 5 Methanesulfonylisoquinolin 8 Amine

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the separation of complex mixtures and the assessment of chemical purity. For 5-Methanesulfonylisoquinolin-8-amine, a combination of high-performance liquid chromatography and gas chromatography can be employed to achieve comprehensive characterization.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The development of a suitable HPLC method involves the systematic optimization of several key parameters to achieve adequate separation of the main compound from any potential impurities or degradation products.

A typical reversed-phase HPLC method would be the starting point. The selection of the stationary phase is critical; a C18 column is often a good initial choice due to its versatility and wide applicability. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, would be optimized through gradient elution to ensure the resolution of compounds with a range of polarities. The pH of the aqueous phase can also be adjusted to control the ionization state of the amine functional group, thereby influencing its retention characteristics. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the isoquinoline (B145761) chromophore exhibits maximum absorbance.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would be validated for its specificity, linearity, accuracy, and precision to ensure its suitability for quantitative purity analysis.

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), this technique can be employed for the analysis of volatile impurities or after derivatization of the target compound. Derivatization, for instance by silylation of the amine group, can increase the volatility and thermal stability of the molecule, making it amenable to GC analysis.

A GC method would typically utilize a capillary column with a non-polar or medium-polarity stationary phase. Temperature programming is employed to facilitate the elution of the derivatized compound and any volatile impurities. A flame ionization detector (FID) is a common choice for general-purpose analysis, while a mass spectrometer (MS) as a detector provides structural information for peak identification.

Chiral Separation Techniques

Given the potential for chirality in derivatives of this compound or in related synthetic intermediates, chiral separation techniques are important for resolving enantiomers. Chiral HPLC is the most common approach, utilizing a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in separating a wide range of chiral compounds. mdpi.com

The development of a chiral HPLC method involves screening various CSPs and mobile phase systems (both normal-phase and reversed-phase) to identify conditions that provide baseline resolution of the enantiomers. The choice of mobile phase can significantly impact the enantioselectivity. mdpi.com

Spectroscopic Characterization Techniques

Spectroscopic techniques are paramount for the unambiguous structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a suite of NMR experiments would be conducted.

¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The aromatic protons on the isoquinoline ring system and the methyl protons of the methanesulfonyl group would exhibit characteristic chemical shifts.

¹³C NMR: This provides information on the number and types of carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, allowing for the complete and unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra, thus confirming the proposed structure.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) |

| H of NH₂ | ~5.0-6.0 |

| Aromatic CHs | ~7.0-8.5 |

| CH₃ of SO₂CH₃ | ~3.0-3.5 |

Note: These are predicted values and actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable ionization technique, as it is a soft ionization method that typically produces the protonated molecule [M+H]⁺.

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental composition, providing strong evidence for the molecular formula.

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern can be analyzed to confirm the connectivity of the different functional groups within the molecule. For instance, fragmentation might involve the loss of the SO₂CH₃ group or cleavage of the isoquinoline ring system.

Table 3: Key Mass Spectrometry Data for this compound

| Analysis | Expected Result |

| Molecular Formula | C₁₀H₁₀N₂O₂S |

| Monoisotopic Mass | 222.05 |

| [M+H]⁺ (ESI-MS) | m/z 223.05 |

| Key Fragments (MS/MS) | Loss of SO₂, loss of CH₃, fragments of the isoquinoline core |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present within a molecule. For this compound, these techniques would provide a unique vibrational fingerprint, confirming the presence of its key structural components: the primary amine (-NH₂), the methanesulfonyl (-SO₂CH₃) group, and the isoquinoline aromatic system.

Based on the known absorption regions for specific functional groups, a theoretical analysis of the vibrational spectrum of this compound can be postulated. The primary amine group would exhibit characteristic N-H stretching vibrations, typically appearing as a doublet in the 3300-3500 cm⁻¹ region in the IR spectrum. The methanesulfonyl group is expected to show strong, distinct asymmetric and symmetric stretching vibrations for the S=O bonds, generally found in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ ranges, respectively. The aromatic isoquinoline core would produce C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3500 - 3300 |

| Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 |

| Methanesulfonyl (-SO₂) | Asymmetric S=O Stretch | 1350 - 1300 |

| Methanesulfonyl (-SO₂) | Symmetric S=O Stretch | 1160 - 1120 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule and is used to analyze its chromophoric system. The chromophore of this compound is the isoquinoline ring system, which is an extended aromatic system capable of absorbing UV radiation.

The UV-Vis spectrum of this compound is expected to display multiple absorption bands characteristic of the isoquinoline core. These absorptions are due to π → π* transitions within the aromatic system. The positions and intensities of these bands can be influenced by the nature and position of substituents on the ring. The presence of the electron-donating amine group (-NH₂) and the electron-withdrawing methanesulfonyl group (-SO₂) would likely cause shifts in the absorption maxima (λmax) compared to unsubstituted isoquinoline. The amine group, acting as an auxochrome, would typically induce a bathochromic (red) shift, moving the absorption to longer wavelengths.

Table 2: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax Range (nm) |

|---|---|---|

| Isoquinoline Ring | π → π* | 220 - 250 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov An X-ray crystallographic analysis of this compound would yield a wealth of structural information, including exact bond lengths, bond angles, and torsion angles. nih.gov This technique provides an unambiguous confirmation of the compound's connectivity and stereochemistry.

Hyphenated Analytical Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of chemical compounds in complex mixtures. chemijournal.comnih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for both qualitative and quantitative analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an ideal technique for the analysis of this compound, a compound with moderate polarity and low volatility. researchgate.net A typical LC-MS method would involve:

Separation: A reversed-phase High-Performance Liquid Chromatography (HPLC) column would be used to separate the target compound from impurities.

Detection and Identification: The eluent from the HPLC is introduced into a mass spectrometer. Electrospray ionization (ESI) would likely be used to generate molecular ions. The mass spectrometer would then detect the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, confirming the molecular weight of the compound.

Structural Confirmation: Tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion. nih.gov The resulting fragmentation pattern provides a structural fingerprint that can be used to further confirm the identity of the compound. nih.gov This technique is invaluable for distinguishing between isomers and identifying metabolites or degradation products. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds, GC-MS could potentially be used for the analysis of this compound if the compound is thermally stable or can be converted into a more volatile derivative. nih.govresearchgate.net The process involves vaporizing the sample and separating its components in a gas chromatograph before detection by a mass spectrometer.

These hyphenated techniques provide a powerful combination of separation and identification, offering high sensitivity and specificity, which is crucial for purity assessment and structural confirmation in research and quality control settings. ijnrd.org

Investigation of Biological Activities and Molecular Mechanisms of 5 Methanesulfonylisoquinolin 8 Amine

Exploration of Potential Biological Targets Based on Structural Motifs

The isoquinoline (B145761) and sulfonamide moieties present in 5-methanesulfonylisoquinolin-8-amine suggest potential interactions with various biological targets. The isoquinoline core is a recognized scaffold in many biologically active compounds, including kinase inhibitors. The sulfonamide group is a common feature in molecules designed to target enzymes such as carbonic anhydrases and certain proteases. However, without specific experimental data, any discussion of potential targets remains speculative.

Receptor Interaction and Modulation Studies (e.g., GPCRs, nuclear receptors)

There is no available data from radioligand binding assays or functional assays to indicate whether this compound interacts with G-protein coupled receptors (GPCRs) or nuclear receptors. Screening against a panel of common receptors would be the first step in investigating this potential activity.

Ion Channel Activity Assays

The effect of this compound on the activity of various ion channels has not been reported. Electrophysiological studies, such as patch-clamp experiments, would be necessary to determine if the compound modulates ion channel function.

In Vitro Cellular Assays for Functional Characterization

To understand the functional consequences of any potential target engagement, a variety of cell-based assays would need to be performed. Currently, no such data for this compound has been published.

Cell-Free Biochemical Assays for Target Engagement

Information regarding the direct binding of this compound to purified biological targets is not available. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to quantify such interactions.

Elucidation of Molecular Mechanisms of Action

The precise molecular mechanisms of action for this compound are not extensively detailed in publicly available scientific literature. The compound belongs to the broad class of isoquinoline derivatives, which are known to interact with a wide range of biological targets. Elucidating the specific mechanisms of this particular compound requires targeted investigation into its downstream signaling effects and direct molecular interactions.

Identification of Downstream Signaling Pathways

Currently, there is a lack of specific studies identifying the downstream signaling pathways modulated by this compound. To determine these pathways, future research would need to employ techniques such as transcriptomic and proteomic analyses of cells or tissues treated with the compound. This would reveal changes in gene expression and protein phosphorylation or abundance, providing clues as to which cellular signaling cascades are affected. For instance, alterations in the activity of key signaling nodes like MAP kinases, PI3K/Akt, or NF-κB pathways would be indicative of the compound's cellular impact.

Protein-Ligand Interaction Mapping

Direct identification and characterization of the protein targets of this compound are crucial for understanding its mechanism of action. Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and computational docking simulations would be instrumental. These methods could identify specific proteins that bind to the compound and map the precise amino acid residues involved in the interaction. Such studies would clarify whether this compound acts as an inhibitor, activator, or modulator of its target protein's function.

Assessment of Biological Selectivity and Potency

The biological selectivity and potency of this compound against specific targets have not been widely reported. Determining these parameters is a critical step in drug discovery and chemical biology.

Potency is typically quantified by measuring the concentration of the compound required to elicit a half-maximal biological response (EC50) or to inhibit the activity of a target by 50% (IC50). These values are determined through in vitro assays, such as enzyme activity assays or cell-based functional assays.

Selectivity refers to a compound's ability to interact with a specific target over other related or unrelated targets. A highly selective compound minimizes off-target effects. Selectivity is often assessed by screening the compound against a panel of related proteins (e.g., a kinase panel) and comparing its potency for the primary target to its potency for other targets. A high selectivity index indicates a more specific interaction.

Without experimental data, the potency and selectivity profile of this compound remains speculative.

Interactive Data Table: Hypothetical Potency and Selectivity Data

The following table illustrates the type of data that would be generated from such studies. Note: This data is hypothetical and for illustrative purposes only, as specific experimental results for this compound are not available.

| Target | IC50 (nM) | Selectivity Index vs. Target B |

| Target A | 50 | 20 |

| Target B | 1000 | - |

| Target C | >10000 | >200 |

Integration of Omics Data for Mechanistic Insights

A systems biology approach, integrating various "omics" datasets, would provide a comprehensive understanding of the cellular response to this compound.

Genomics and Transcriptomics (RNA-Seq): These analyses can identify genes whose expression is significantly altered upon treatment with the compound. This can reveal the broader cellular processes and pathways that are affected, offering clues about the compound's mechanism of action and potential downstream effects.

Proteomics: By analyzing changes in the proteome, researchers can identify proteins whose expression levels or post-translational modifications are altered. This can help in identifying not only the direct targets but also the downstream effectors of the compound.

Metabolomics: Studying the metabolic profile of cells treated with this compound can reveal changes in metabolic pathways, providing further insight into the compound's functional effects at a cellular level.

The integration of these multi-omics datasets, often visualized through network analysis, can help to construct a detailed model of the compound's mechanism of action, from its initial molecular interactions to its ultimate effects on cellular phenotype.

Future Perspectives and Emerging Research Directions

Potential in Medicinal Chemistry and Chemical Biology

The isoquinoline (B145761) scaffold is a cornerstone in the development of therapeutic agents, and the specific functionalization of 5-Methanesulfonylisoquinolin-8-amine suggests several promising avenues for investigation in medicinal chemistry. The sulfonamide and sulfone moieties are present in a wide range of approved drugs and are known to engage in crucial hydrogen bonding interactions with biological targets. chemenu.com The methanesulfonyl group at the 5-position of the isoquinoline ring is expected to modulate the electronic properties of the aromatic system, potentially influencing its binding affinity and selectivity for various protein targets.

Furthermore, isoquinoline-sulfonamide derivatives have been explored for their antibacterial properties and as multi-receptor agents targeting serotonin (B10506) and dopamine (B1211576) receptors in the central nervous system. wisdomlib.orgnih.gov The presence of the 8-amino group provides a handle for further chemical modification, allowing for the generation of a library of derivatives. This could lead to the discovery of novel compounds with applications as anticancer, antimicrobial, or neurological agents. The broader class of amino-isoquinolines and their derivatives have demonstrated significant potential in these areas. nih.gov

Advances in Scalable and Efficient Synthetic Routes

While specific scalable synthetic routes for this compound are not yet detailed in the literature, modern organic synthesis offers a plethora of methods for the functionalization of isoquinoline cores. nih.gov Traditional methods for constructing the isoquinoline skeleton, such as the Bischler-Napieralski and Pictet-Spengler reactions, could be adapted. More contemporary approaches, including transition-metal-catalyzed cross-coupling reactions and C-H bond functionalization, offer efficient and modular strategies for introducing the methanesulfonyl and amino groups onto the isoquinoline ring. acs.org

For instance, the introduction of the sulfonyl group could potentially be achieved through the sulfonation of an isoquinoline precursor, followed by reduction of the resulting sulfonic acid and methylation. Alternatively, a pre-functionalized building block bearing the methanesulfonyl group could be utilized in the construction of the isoquinoline ring system. The development of a scalable and cost-effective synthesis will be a critical step in enabling the widespread investigation of this compound and its derivatives.

Application of Artificial Intelligence and Machine Learning in Compound Design

Development of Novel Analytical Probes and Detection Methods

The unique structural features of this compound, particularly the isoquinoline core and the primary amine, suggest its potential as a scaffold for the development of novel analytical probes. Isoquinoline derivatives are known to exhibit interesting photophysical properties, and some have been developed as fluorescent sensors. nih.gov The amino group can be readily functionalized with fluorophores or other reporter groups, leading to the creation of probes for detecting specific analytes or for use in bioimaging applications.

Derivatives of 8-aminoquinoline (B160924) have been investigated as fluorescent probes for metal ions, such as zinc. researchgate.net The development of sensitive and selective analytical methods, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), will be essential for the detection and quantification of this compound in various matrices, including biological samples. mdpi.com

Opportunities for Interdisciplinary Collaborations

The full exploration of this compound's potential will necessitate a highly interdisciplinary approach. Collaborations between synthetic organic chemists, computational chemists, medicinal chemists, pharmacologists, and analytical scientists will be crucial. Synthetic chemists can focus on developing efficient and scalable routes to the parent compound and its derivatives. Computational chemists can utilize AI and ML to guide the design of new analogs and to predict their properties.

Medicinal chemists and pharmacologists can then investigate the biological activities of these compounds through in vitro and in vivo studies. Concurrently, analytical scientists can develop the necessary methods for their detection and characterization. Such a collaborative effort will be key to unlocking the full scientific and potentially therapeutic value of this intriguing molecule.

Q & A

Q. What are the common synthetic routes for 5-Methanesulfonylisoquinolin-8-amine?

The synthesis typically involves sequential functionalization of the isoquinoline core. A starting material like 8-aminoisoquinoline undergoes sulfonation at the 5-position using methanesulfonyl chloride under anhydrous conditions. Reaction conditions (e.g., temperature, solvent polarity) are critical for regioselectivity. Purification often employs column chromatography or recrystallization from ethanol/water mixtures. Key intermediates may include halogenated precursors (e.g., 5-chloroisoquinolin-8-amine) before sulfonation .

Q. How should researchers handle stability and storage of this compound?

The compound is sensitive to moisture and light. Store in amber vials under inert gas (argon or nitrogen) at –20°C. For short-term use, desiccators with silica gel are sufficient. Decomposition products may include sulfonic acid derivatives, detectable via TLC or HPLC. Stability assessments should be conducted periodically using spectroscopic methods (e.g., NMR) .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substitution patterns and sulfonyl group integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What safety precautions are necessary when working with this compound?

Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact. In case of exposure, rinse with water for 15 minutes and seek medical attention. Waste disposal must comply with hazardous chemical protocols, as sulfonamides can generate toxic gases (e.g., SO₂) upon combustion .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound be resolved?

Discrepancies in NMR or MS data may arise from solvent impurities, tautomerism, or residual starting materials. Cross-validate using multiple techniques:

- Compare experimental NMR with computational predictions (DFT calculations).

- Perform 2D NMR (COSY, HSQC) to assign coupling patterns.

- Use X-ray crystallography to resolve structural ambiguities .

Q. What strategies optimize the yield of sulfonation reactions in the synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonyl group incorporation.

- Catalysis : Additives like pyridine or DMAP can neutralize HCl byproducts, shifting equilibrium.

- Temperature control : Reactions at 0–5°C reduce side reactions (e.g., over-sulfonation).

- Stoichiometry : Use 1.2 equivalents of methanesulfonyl chloride to ensure complete conversion .

Q. How can researchers evaluate the biological activity of this compound?

- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays.

- Cellular uptake studies : Radiolabel the compound (³H or ¹⁴C) to quantify intracellular accumulation.

- SAR studies : Modify substituents (e.g., methoxy, ethyl groups) to correlate structure with potency. Reference quinoline derivatives’ known bioactivity profiles .

Q. What methodologies address low solubility in biological assays?

- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations.

- pH adjustment : Prepare buffered solutions (pH 6.5–7.4) to enhance aqueous solubility.

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) for improved bioavailability .

Q. How do electronic effects of the methanesulfonyl group influence reactivity?

The sulfonyl group is electron-withdrawing, deactivating the isoquinoline ring toward electrophilic substitution. This directs further reactions (e.g., nucleophilic aromatic substitution) to the 1- or 3-positions. Computational studies (e.g., Fukui indices) can predict reactive sites .

Q. What statistical methods are appropriate for analyzing dose-response data?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- ANOVA : Compare IC₅₀ values across derivatives with post-hoc tests (Tukey’s HSD).

- Principal Component Analysis (PCA) : Identify structural features correlating with activity .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational and experimental data?

Re-evaluate computational parameters (e.g., basis sets, solvation models). Validate force fields in molecular docking studies with experimental binding affinities. If contradictions persist, consider alternative tautomers or conformers .

Q. What protocols ensure reproducibility in synthetic procedures?

- Detailed logs : Record exact reagent batches, solvent lots, and ambient humidity.

- Control experiments : Repeat key steps with/without catalysts or inert atmospheres.

- Collaborative validation : Share protocols with independent labs to confirm yields/purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.